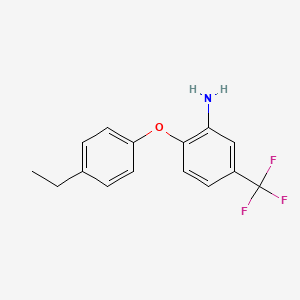

![molecular formula C15H13F3N2O2 B3172115 N-{3-[2-Amino-4-(trifluoromethyl)phenoxy]-phenyl}acetamide CAS No. 946715-45-3](/img/structure/B3172115.png)

N-{3-[2-Amino-4-(trifluoromethyl)phenoxy]-phenyl}acetamide

Vue d'ensemble

Description

“N-{3-[2-Amino-4-(trifluoromethyl)phenoxy]-phenyl}acetamide” is a chemical compound that has a similar structure to Fluoxetine . Fluoxetine is an antidepressant drug that is a racemate comprising equimolar amounts of ®- and (S)-fluoxetine .

Synthesis Analysis

The synthesis of such compounds often involves the introduction of trifluoromethyl (TFM, -CF3) groups within the structures of other molecules . The detailed synthesis process would depend on the specific target compound .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a trifluoromethyl group and a phenoxy group attached to a phenyl group . The exact structure would depend on the specific configuration of the compound .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. Trifluoromethyl-containing compounds are known to exhibit distinctive physical-chemical properties .Applications De Recherche Scientifique

Advanced Oxidation Processes and Environmental Science

N-{3-[2-Amino-4-(trifluoromethyl)phenoxy]-phenyl}acetamide and its related compounds are subjects of interest in environmental chemistry, particularly in studies on water treatment and the degradation of pharmaceuticals. Advanced Oxidation Processes (AOPs) have been employed to degrade various compounds, including acetaminophen, a closely related compound, in aqueous environments. These processes lead to the formation of various by-products, including acetamide derivatives, highlighting the compound's relevance in studying environmental detoxification mechanisms and the biotoxicity of pharmaceutical by-products (Qutob et al., 2022).

Pharmacological Research

In pharmacological research, derivatives of this compound have been investigated for their potential therapeutic applications. These investigations encompass the synthesis and evaluation of phenoxy acetamide derivatives for various pharmacological activities, indicating the compound's importance in medicinal chemistry and drug development processes. Such studies provide insight into the design and potential efficacy of new pharmaceutical compounds derived from this chemical class (Al-Ostoot et al., 2021).

Biochemical Transformations

Research into the biochemical transformations of related acetamide compounds provides valuable information on their metabolism, toxicological profiles, and the effects of their derivatives. For instance, the metabolism of acetaminophen, which shares structural similarities, involves various pathways leading to products that include N-acetyl-p-benzoquinone imine (NAPQI), a toxic metabolite. Understanding these pathways is crucial for assessing the toxicological impact of related compounds and for developing safer pharmaceutical agents (Cai et al., 2022).

Orientations Futures

Mécanisme D'action

Target of Action

Compounds with similar structures, such as those containing a trifluoromethyl group, have been found to interact with various targets, including the aurora kinase a .

Mode of Action

It is known that the trifluoromethyl group in similar compounds can significantly impact the chemical reactivity and biological activity . This group may enhance the compound’s ability to bind to its target, thereby influencing its mode of action.

Biochemical Pathways

For instance, some trifluoromethyl group-containing drugs have been found to affect the peripheral sensory trigeminal nerves, producing neurotransmitters such as calcitonin gene-related peptide (CGRP) receptor antagonists .

Pharmacokinetics

The trifluoromethyl group in similar compounds has been found to significantly affect pharmaceutical growth . These properties can impact the bioavailability of the compound, influencing its effectiveness.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-{3-[2-Amino-4-(trifluoromethyl)phenoxy]-phenyl}acetamide. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets .

Propriétés

IUPAC Name |

N-[3-[2-amino-4-(trifluoromethyl)phenoxy]phenyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F3N2O2/c1-9(21)20-11-3-2-4-12(8-11)22-14-6-5-10(7-13(14)19)15(16,17)18/h2-8H,19H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNBXNNXDLUOYHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)OC2=C(C=C(C=C2)C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

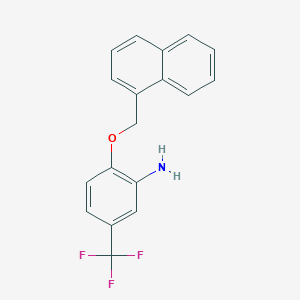

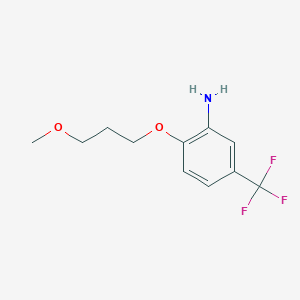

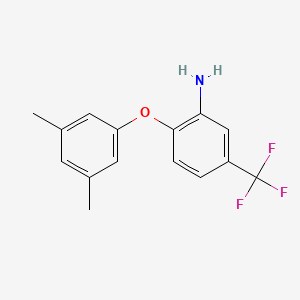

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

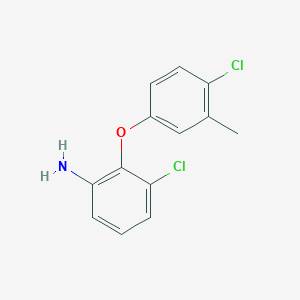

![3-Chloro-2-[4-(tert-pentyl)phenoxy]aniline](/img/structure/B3172050.png)

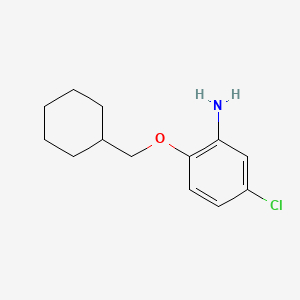

![2-[2-(2-Methoxyethoxy)ethoxy]-5-(trifluoromethyl)-phenylamine](/img/structure/B3172108.png)

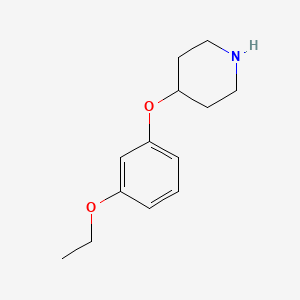

![2-[4-(Tert-pentyl)phenoxy]-5-(trifluoromethyl)-phenylamine](/img/structure/B3172121.png)